![molecular formula C6H4BrN3 B065085 5-溴-7H-吡咯并[2,3-d]嘧啶 CAS No. 175791-49-8](/img/structure/B65085.png)

5-溴-7H-吡咯并[2,3-d]嘧啶

描述

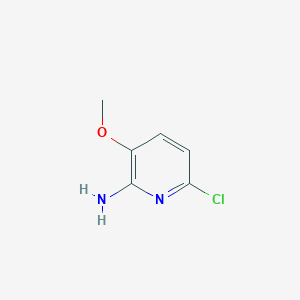

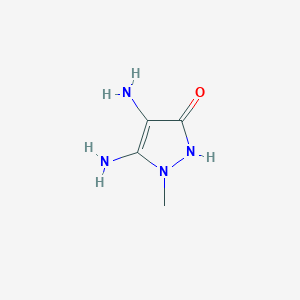

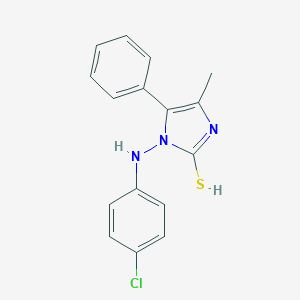

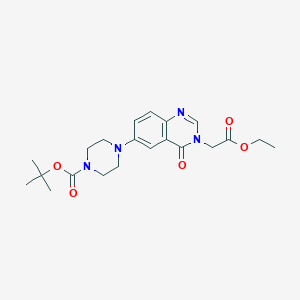

5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H4BrN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrimidines, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, has been described in various research developments . For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with N-bromosuccinamide to yield 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The molecular structure of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine consists of a pyrrolopyrimidine core with a bromine atom attached at the 5-position . The compound is aromatic and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

5-bromo-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a molecular weight of 198.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

Anti-Breast-Cancer Activity

The compound has been used in the design and synthesis of pyrrolo(pyrido)[2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity . These derivatives have been evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . The results demonstrated that dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The compound has been used in the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives . This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .

MPS1 Inhibitor

A highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has been reported . The lead optimization was guided by key X-ray crystal structure analysis . In vivo evaluation of candidate (9) is shown to effectively mitigate human TNBC cell proliferation .

Anticancer Activity

Pyrrolo[2,3-d]pyrimidine compounds, including 5-bromo-7H-pyrrolo[2,3-d]pyrimidine, have played a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .

作用机制

Target of Action

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine has been identified to interact with several targets. It has been found to inhibit p21-activated kinase 4 (PAK4) , a kinase predominantly expressed in hematopoietic cells and a negative regulator of T cell receptor signaling . It also interacts with Monopolar spindle 1 kinase (MPS1) , an apical dual-specificity protein kinase that is over-expressed in triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets through a series of molecular interactions. For instance, in the case of PAK4, the inhibitors of this kinase, including 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine, have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the regulation of T cell receptor signaling through its inhibition of PAK4 . It also plays a role in the regulation of cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Result of Action

The molecular and cellular effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its inhibitory effects on its targets. For instance, the inhibition of PAK4 can lead to changes in T cell receptor signaling . Similarly, the inhibition of MPS1 can affect the progression of TNBC .

Action Environment

The action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored at 2–8 °C . .

安全和危害

属性

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXNUWNEWCACQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445011 | |

| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175791-49-8 | |

| Record name | 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。